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molecular formula C11H10ClN B1601819 2-(Chloromethyl)-6-methylquinoline CAS No. 22989-38-4

2-(Chloromethyl)-6-methylquinoline

Cat. No. B1601819
M. Wt: 191.65 g/mol
InChI Key: CSLGYHQUXRUXPX-UHFFFAOYSA-N
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Patent
US06962690B2

Procedure details

To a stirring solution of p-toluenesulfonyl chloride (6.19 g, 0.0325 mol) in dichloroethane (75 mL) was added 2,6 dimethylquinaldine N-oxide (2) (5 g, 0.0289 mol) under N2. The reaction mixture was then heated to 100° C. for 24 hours, cooled, concentrated and extracted with 10% K2CO3 and ethyl acetate. The organic layer was dried with MgSO4, concentrated and purified on a small silica flash column (2:1 dichloromethane:hexanes). The resulting yellow solid was then recrystallized in hexanes to afford 3.31 g (60%) of a white solid. H1 NMR (CDCl3): δ 2.50 (s, 3H) 4.80 (s, 2H), 7.40-7.50 (m, 2H), 7.58-7.61 (d, 1H), 8.02-8.99 (m, 1H), 8.11-8.14 (d, 1H).
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
2,6 dimethylquinaldine N-oxide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([Cl:10])(=O)=O)=CC=1.[CH3:12][C:13]1(C)[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([CH3:23])[CH:19]=2)[NH+:14]1[O-]>ClC(Cl)C>[Cl:10][CH2:12][C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([CH3:23])[CH:19]=2)[N:14]=1

Inputs

Step One
Name
Quantity
6.19 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
2,6 dimethylquinaldine N-oxide
Quantity
5 g
Type
reactant
Smiles
CC1([NH+](C2=CC=C(C=C2C=C1)C)[O-])C
Name
Quantity
75 mL
Type
solvent
Smiles
ClC(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% K2CO3 and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a small silica flash column (2:1 dichloromethane:hexanes)
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was then recrystallized in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=CC=C(C=C2C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.31 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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